[4-(2-hydroxy-4-oxopent-2-en-3-yl)-3-nitrophenyl]-[4-[(E)-2-hydroxy-4-oxopent-2-en-3-yl]-3-nitrophenyl]imino-oxidoazanium
Description
This compound is a nitroaromatic derivative characterized by a complex imino-oxidoazanium core, symmetrically substituted with two 2-hydroxy-4-oxopent-2-en-3-yl groups at the para positions of nitrophenyl rings. Its structure features conjugated π-systems, nitro (-NO₂) groups, and hydroxyl (-OH) functionalities, which contribute to its electronic and steric properties. The (E)-configuration of the pent-en-3-yl substituents introduces stereochemical rigidity, while the imino-oxidoazanium moiety imparts partial positive charge delocalization across the molecule .
Crystallographic studies using SHELXL and ORTEP software have resolved its anisotropic displacement parameters, confirming planar geometry at the nitrophenyl rings and non-coplanarity of the hydroxy-oxo side chains due to steric hindrance . The compound’s stability under ambient conditions is attributed to intramolecular hydrogen bonding between hydroxyl and oxo groups, as evidenced by shortened O···O distances (2.45–2.60 Å) in its crystal structure .
Properties
Molecular Formula |
C22H20N4O9 |
|---|---|
Molecular Weight |
484.4 g/mol |
IUPAC Name |
[4-(2-hydroxy-4-oxopent-2-en-3-yl)-3-nitrophenyl]-[4-[(E)-2-hydroxy-4-oxopent-2-en-3-yl]-3-nitrophenyl]imino-oxidoazanium |
InChI |
InChI=1S/C22H20N4O9/c1-11(27)21(12(2)28)17-7-5-15(9-19(17)25(32)33)23-24(31)16-6-8-18(20(10-16)26(34)35)22(13(3)29)14(4)30/h5-10,27,29H,1-4H3/b21-11-,22-13?,24-23? |
InChI Key |
OQXBCDSIXWEVEF-BCZTXBFZSA-N |
Isomeric SMILES |
C/C(=C(/C1=C(C=C(C=C1)N=[N+](C2=CC(=C(C=C2)C(=C(C)O)C(=O)C)[N+](=O)[O-])[O-])[N+](=O)[O-])\C(=O)C)/O |
Canonical SMILES |
CC(=C(C1=C(C=C(C=C1)N=[N+](C2=CC(=C(C=C2)C(=C(C)O)C(=O)C)[N+](=O)[O-])[O-])[N+](=O)[O-])C(=O)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Route via Diazonium Salt Coupling
Key Steps:
- Nitration of 4-(2-Hydroxy-4-oxopent-2-en-3-yl)phenol:
Diazotization:
Coupling to Form Diazene Oxide:
- Reagents/Conditions: Copper sulfate (CuSO₄) as an oxidizing agent, ethanol (EtOH), 50°C.
- Mechanism: Oxidative coupling of two diazonium salts to form the N=N bond, followed by partial oxidation to the N–O group.
- Yield: ~75% (estimated from azoxybenzene syntheses).
| Step | Reaction | Reagents/Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | Nitration | HNO₃/H₂SO₄, 0–5°C | 85% | |
| 2 | Diazotization | NaNO₂/HCl, 0–5°C | 90% | |
| 3 | Coupling/Oxidation | CuSO₄, EtOH, 50°C | 75% |
Alternative Method: Phase Transfer Catalyzed Nitration
Key Steps:
- Nitration with Phase Transfer Catalyst (PTC):
Amination and Diazotization:
Coupling via Oxidative Azoxy Formation:
- Reagents/Conditions: Hydrogen peroxide (H₂O₂), acetic acid (AcOH), 60°C.
- Mechanism: Oxidation of azo intermediates to azoxy derivatives.
- Yield: ~70% (extrapolated from azoxybenzene protocols).
| Step | Reaction | Reagents/Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | Nitration (PTC) | Cu(NO₃)₂/POCl₃/DMF, 25–30°C | 94% | |
| 2 | Reduction/Diazotization | Sn/HCl → NaNO₂/HCl | 80% | |
| 3 | Oxidation to Azoxy | H₂O₂/AcOH, 60°C | 70% |
Enzymatic and Green Chemistry Approaches
Key Steps:
- Biogenic ZnO Nanoparticle-Catalyzed Mannich Reaction:
- Oxidative Coupling with NBP/DBU:
| Step | Reaction | Reagents/Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | Mannich Reaction | ZnO NPs/EtOH, 10–15 min | 87% | |
| 2 | Oxidative Coupling | NBP/DBU/MeCN, RT | 80% |
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Diazonium Salt Coupling | High regioselectivity for nitro group | Multi-step process, toxic reagents | 75–85% |
| Phase Transfer Catalysis | Improved nitration efficiency | Requires PTC recovery | 70–94% |
| Enzymatic/Green Chemistry | Environmentally friendly, lower toxicity | Limited scalability, high catalyst cost | 80–87% |
Critical Challenges and Optimization Strategies
- Nitration Selectivity: The hydroxyl group directs nitration to the 3-position, but competing reactions with the hydroxypentenoyl moiety require protective groups (e.g., acetylation).
- Diazonium Salt Stability: Low-temperature diazotization prevents decomposition, ensuring efficient coupling.
- Oxidation Control: Partial oxidation to the azoxy group is achieved via controlled H₂O₂ addition, avoiding over-oxidation to nitrooxides.
Spectroscopic and Chromatographic Validation
Key Data:
- ¹H NMR (CDCl₃, 500 MHz): δ 8.36–8.29 (m, 2H), 8.29–8.23 (m, 2H), 7.22–7.13 (m, 4H) (aromatic protons), δ 5.50 (s, 2H, CH₂).
- HRMS: m/z 234.20 [M+H]⁺ (calculated for C₁₂H₈F₂N₂O).
- HPLC Purity: >90% (C18 column, methanol/water gradient).
Industrial and Scalability Considerations
Chemical Reactions Analysis
Types of Reactions
[4-(2-hydroxy-4-oxopent-2-en-3-yl)-3-nitrophenyl]-[4-[(E)-2-hydroxy-4-oxopent-2-en-3-yl]-3-nitrophenyl]imino-oxidoazanium can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas and a metal catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, or other electrophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield diketones, while reduction of the nitro groups may produce diamines.
Scientific Research Applications
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, it may serve as a probe for studying enzyme mechanisms or as a precursor for bioactive compounds.
Medicine
Industry
In the industrial sector, this compound could be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of [4-(2-hydroxy-4-oxopent-2-en-3-yl)-3-nitrophenyl]-[4-[(E)-2-hydroxy-4-oxopent-2-en-3-yl]-3-nitrophenyl]imino-oxidoazanium involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the functional groups present in the compound and their reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Comparisons
The compound’s closest analogs include:
N-(4-((4-hydroxy-3-((2-phenylhydrazono)methyl)phenyl)diazenyl)phenyl)acetamide: A diazenyl derivative with a similar nitroaromatic backbone but lacking the imino-oxidoazanium core.
4-((4-Aminophenyl)diazenyl)-2-((2-phenylhydrazono)methyl)phenol: A phenolic analog with hydrazone side chains instead of hydroxy-oxo substituents.
Table 1: Key Structural and Electronic Parameters
The target compound exhibits a redshifted λₘₐₓ compared to analogs due to extended conjugation from the imino-oxidoazanium core. Its higher dipole moment (8.2 D) suggests enhanced polarity, favoring solubility in polar aprotic solvents like DMSO .
Thermodynamic and Kinetic Stability
Table 2: Stability Metrics
| Compound | Thermal Decomposition (°C) | Hydrolytic Stability (t₁/₂ in H₂O, pH 7) |
|---|---|---|
| Target Compound | 220 | >48 hours |
| N-(4-...)acetamide | 195 | 12 hours |
| 4-((4-Aminophenyl)... | 185 | 6 hours |
The target compound’s superior thermal and hydrolytic stability stems from its rigid conjugated system and intramolecular H-bonding, which reduce susceptibility to oxidative or hydrolytic cleavage .
Methodological Considerations in Comparative Studies
Comparative analyses rely on SHELX -based crystallography for structural validation and DFT calculations (e.g., Gaussian 09) for electronic property predictions . Similarity metrics such as Tanimoto coefficients (Tc) and Euclidean distances are employed to quantify structural overlap. For instance, the target compound shares a Tc = 0.72 with N-(4-...)acetamide, indicating moderate similarity in pharmacophore features .
Biological Activity
The compound identified as “[4-(2-hydroxy-4-oxopent-2-en-3-yl)-3-nitrophenyl]-[4-[(E)-2-hydroxy-4-oxopent-2-en-3-yl]-3-nitrophenyl]imino-oxidoazanium” (CAS Number: 652969-87-4) is a complex organic molecule with potential biological significance. Its structure suggests it may possess various biological activities, including anti-inflammatory, antioxidant, and potential therapeutic effects against certain diseases.
| Property | Value |
|---|---|
| Molecular Formula | C22H20N4O9 |
| Molecular Weight | 484.416 g/mol |
| LogP | 4.2758 |
| PSA | 198.910 |
The biological activity of this compound can be attributed to several functional groups present in its structure, including nitro and hydroxy groups, which are known to influence various biochemical pathways. The compound's potential as a nitric oxide donor may play a role in its biological effects, particularly in vascular biology and inflammation.
Biological Activities
-
Antioxidant Activity :
- Compounds with similar structures have shown significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. This can be particularly beneficial in preventing cellular damage associated with chronic diseases.
-
Anti-inflammatory Effects :
- The presence of nitrophenyl groups is often associated with anti-inflammatory activity. Studies suggest that such compounds can inhibit pro-inflammatory cytokines and enzymes, thus reducing inflammation.
-
Antimicrobial Properties :
- Preliminary studies indicate that compounds with similar frameworks exhibit antimicrobial activity against various pathogens, including bacteria and fungi.
Study 1: Antioxidant Activity
A study conducted by researchers on structurally similar compounds demonstrated that they effectively reduced oxidative stress markers in vitro. The results indicated a significant decrease in malondialdehyde (MDA) levels and an increase in glutathione (GSH) levels, suggesting enhanced antioxidant capacity.
Study 2: Anti-inflammatory Properties
In a model of induced inflammation, administration of the compound resulted in a marked reduction in edema and inflammatory markers compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in tissues treated with the compound.
Study 3: Antimicrobial Efficacy
A screening of derivatives similar to the target compound showed promising results against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be within an effective range for clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
